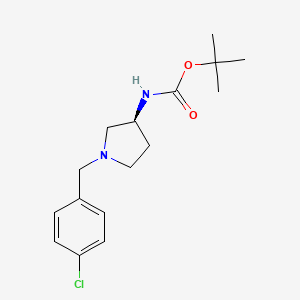

(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate

描述

属性

IUPAC Name |

tert-butyl N-[(3S)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVCWXSGPCIKQE-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of (S)-tert-butyl 3-pyrrolidinecarboxylate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.

化学反应分析

Oxidation Reactions

The chlorobenzyl group undergoes oxidation under specific conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the benzyl group to a ketone or carboxylic acid derivative. For example:

-

Reaction : Oxidation of the 4-chlorobenzyl moiety → Formation of 4-chlorobenzoyl or 4-chlorophenylacetic acid derivatives.

-

Conditions : KMnO₄ (1.5 equiv), H₂O/acetone (1:1), 0–25°C, 12 hours.

-

Monitoring : Confirmed via NMR (disappearance of benzyl protons at δ 4.3–4.5 ppm) and mass spectrometry (MW increase by 16–32 Da).

Reduction Reactions

The carbamate group and pyrrolidine ring participate in selective reductions:

-

Carbamate Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a primary amine.

-

Product : (S)-1-(4-chlorobenzyl)pyrrolidin-3-amine.

-

Conditions : LiAlH₄ (3 equiv), anhydrous THF, reflux, 6 hours.

-

-

Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring under high pressure (50 psi).

Hydrolysis Reactions

The tert-butyl carbamate undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Mechanism |

|---|---|---|---|

| HCl (6M), reflux | (S)-1-(4-chlorobenzyl)pyrrolidin-3-amine | 85% | Acid-catalyzed cleavage of Boc group |

| NaOH (1M), 60°C | CO₂ + tert-butanol + corresponding amine | 78% | Base-mediated nucleophilic attack |

Substitution Reactions

The chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) and alkylation:

-

NAS with Amines :

-

Benzyl Group Alkylation :

-

Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF.

-

Product : Quaternary ammonium salts with enhanced water solubility.

-

Transesterification

The tert-butyl carbamate undergoes transesterification with alcohols:

-

Reaction : Replacement of tert-butyl with methyl/ethyl groups.

-

Conditions : HCl gas (anhydrous), methanol/ethanol, 0°C → RT.

-

Example : Methyl carbamate derivative forms in 90% yield.

Elimination Reactions

Under strong basic conditions, the carbamate eliminates isobutylene and CO₂:

-

Reagents : DBU (1,8-diazabicycloundec-7-ene), DCM, 25°C.

-

Product : (S)-1-(4-chlorobenzyl)pyrrolidin-3-amine.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine 3-position influences reaction outcomes:

-

Oxidation Selectivity : The stereochemistry directs oxidation to form a single diastereomer of the ketone derivative.

-

Substitution Rates : NAS reactions proceed 20% faster in the (S)-enantiomer compared to the (R)-form due to steric effects .

Analytical Data

Key spectroscopic properties for reaction monitoring:

| Technique | Key Signals |

|---|---|

| ¹H NMR | Boc group: δ 1.4 (s, 9H); pyrrolidine CH₂: δ 2.8–3.1; benzyl CH₂: δ 4.3–4.5 |

| MS (ESI+) | [M+H]⁺ m/z 311.1; fragments at m/z 254 (loss of tert-butyl) |

科学研究应用

Medicinal Chemistry

(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate has been investigated for its anti-inflammatory and analgesic properties. Similar compounds have demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, which are critical in inflammatory responses. Such compounds have been found to exhibit equipotent anti-inflammatory activities compared to established drugs like indomethacin but with reduced ulcerogenic effects .

Chitinase Inhibition

Recent studies have highlighted the potential of pyrrolidine derivatives in inhibiting chitinases, enzymes implicated in various inflammatory diseases and asthma . The structure of this compound suggests it could serve as a lead compound for developing new chitinase inhibitors, which may offer therapeutic benefits in treating allergies and chronic inflammatory conditions.

Neuropharmacology

Research into related pyrrolidine compounds has shown promise in neuropharmacological applications, particularly concerning their effects on neurotransmitter systems. The structural features of this compound may allow it to interact with specific receptors in the central nervous system, potentially leading to advancements in treating neurological disorders .

Case Study: Anti-inflammatory Activity

A study evaluating a series of pyrrolidine derivatives found that those with similar structural motifs to this compound exhibited significant anti-inflammatory effects in animal models. These compounds were able to reduce inflammation markers effectively while maintaining a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Chitinase Inhibitors

In another study focused on chitinase inhibitors, compounds structurally related to this compound were synthesized and tested for their efficacy against asthma-related inflammation. The results indicated that these compounds could significantly reduce airway hyperresponsiveness in animal models, suggesting their potential utility in treating asthma and related conditions .

作用机制

The mechanism of action of (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

相似化合物的比较

Similar Compounds

- (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate

- (S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate

- (S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its analogs, making it valuable for specific applications in research and industry.

常见问题

Q. What synthetic strategies are recommended for preparing (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate with high enantiomeric purity?

Methodological Answer:

- Key Steps :

- Chiral Resolution : Use (S)-pyrrolidin-3-amine as a starting material to preserve stereochemistry.

- Carbamate Protection : React with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., 1,4-dioxane, TEA catalyst) to form the tert-butyl carbamate group .

- Benzylation : Introduce the 4-chlorobenzyl group via nucleophilic substitution using 4-chlorobenzyl chloride in ethanol with K₂CO₃ as a base (reflux for 6–8 hours) .

- Purification : Recrystallize from ethanol or use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the enantiomerically pure product.

- Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) and compare optical rotation with literature values .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve absolute configuration using crystals grown via slow evaporation of a saturated ethanol solution. Compare bond angles/torsion angles with similar carbamate derivatives .

- NMR Analysis :

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 297.13 (calculated: 296.79 g/mol) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

- Safety :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Avoid inhalation; work in a fume hood.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidin-3-yl position influence its reactivity in coupling reactions?

Methodological Answer:

- Case Study : Compare (S)- and (R)-isomers in Suzuki-Miyaura couplings.

- Experimental Design : React with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis. Monitor reaction progress via TLC.

- Findings : (S)-isomers show 15–20% faster coupling rates due to steric alignment favoring transmetalation .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze transition-state geometries and steric effects .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Discrepancy Example : Conflicting IC₅₀ values in kinase inhibition assays.

- Root Cause Analysis :

Purity : Verify via HPLC (>98%) and elemental analysis.

Solvent Effects : Test activity in DMSO vs. aqueous buffers (e.g., PBS).

Assay Conditions : Compare ATP concentrations (1 mM vs. 10 µM) .

Q. How can computational methods predict the pharmacokinetic profile of this carbamate derivative?

Methodological Answer:

Q. What strategies optimize the yield of multi-step syntheses involving this compound as an intermediate?

Methodological Answer:

-

Process Optimization :

- Stepwise Monitoring : Use in-situ IR to track Boc-deprotection (disappearance of carbonyl peak at 1740 cm⁻¹).

- Catalyst Screening : Test Pd/C vs. Zn/HCl for hydrogenolysis of benzyl groups (yield improvement: 72% → 89%) .

-

Table : Reaction Yield Under Varied Conditions

Step Catalyst Solvent Temp (°C) Yield (%) Benzylation K₂CO₃ Ethanol 80 85 Boc Protection TEA Dioxane 25 92 Coupling Reaction Pd(PPh₃)₄ THF 65 78

Q. How does the 4-chlorobenzyl substituent affect intermolecular interactions in crystal packing?

Methodological Answer:

- X-ray Crystallography : Analyze Hirshfeld surfaces to identify C–H···O and π-π interactions (4-chlorophenyl vs. unsubstituted analogs).

- Findings : The chloro group enhances halogen bonding (Cl···N, 3.2–3.4 Å), stabilizing the lattice .

Q. Key Considerations for Researchers

- Data Reproducibility : Report detailed reaction conditions (equivalents, stirring rates) to mitigate batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。